![molecular formula C21H19ClFN5O2 B2414711 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-05-5](/img/structure/B2414711.png)
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
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Description
The compound is a derivative of piperidone, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a piperidone ring, a triazole ring, a benzamide group, and a fluorobenzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. Piperidones have been shown to undergo a variety of reactions, with various catalysts employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications
Medicinal Chemistry and Drug Development
A study described the development of a practical and scalable synthetic route for YM758 monophosphate, a novel If channel inhibitor, showcasing the importance of efficient synthesis techniques in drug development. This highlights the relevance of complex chemical compounds in creating medications targeting specific biological pathways (Yoshida et al., 2014) DevelopmentofaPracticalandScalableSyntheticRoutetoYM758Monophosphate,ANovelIfChannelInhibitor.
Pharmacokinetics and Metabolism
Research on the identification of human metabolites of YM758, a novel If channel inhibitor, and the investigation of transporter-mediated renal and hepatic excretion of these metabolites, provides insights into the metabolism and excretion pathways of chemically complex drugs, aiding in the understanding of their pharmacokinetics (Umehara et al., 2009) IdentificationofHumanMetabolitesof(–)−N−2−[(R)−3−(6,7−Dimethoxy−1,2,3,4−tetrahydroisoquinoline−2−carbonyl)piperidino]ethyl−4−fluorobenzamide(YM758),aNovelIfChannelInhibitor,andInvestigationoftheTransporter−MediatedRenalandHepaticExcretionofTheseMetabolites.
properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQXZXZZYMRFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide |
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